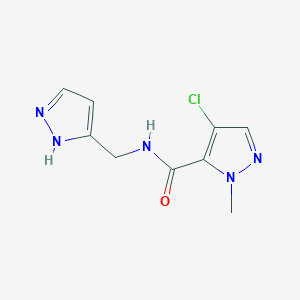
4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dechlorinated derivatives or other reduced forms.
Substitution: Products include various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C9H10ClN5O |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
4-chloro-2-methyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10ClN5O/c1-15-8(7(10)5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14) |
InChI-Schlüssel |
DDKLDNLDIGUWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



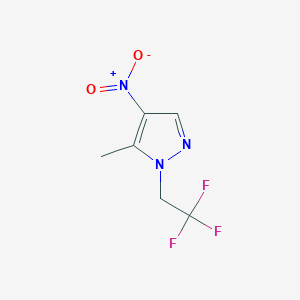
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)

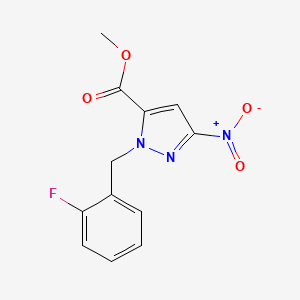
![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
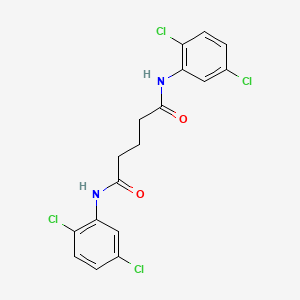

![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
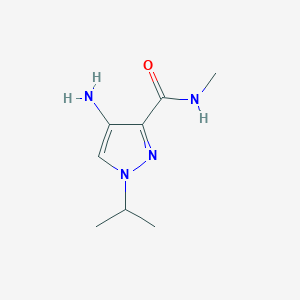
![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)